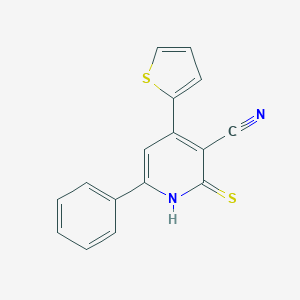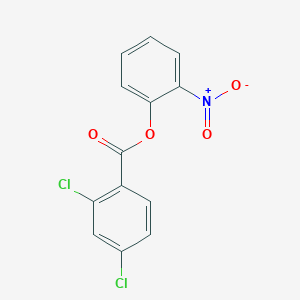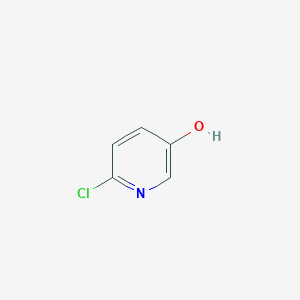
2-Chloro-5-hydroxypyridine
Vue d'ensemble
Description
2-Chloro-5-hydroxypyridine, with the chemical formula C5H4ClNO, is a compound known for its applications in various chemical processes. This pale yellow solid, also referred to as 2-Chloro-5-pyridinol, is characterized by its chlorine and hydroxyl functional groups . This compound has been studied for its potential as an antifungal and antibacterial agent, showing promising results in inhibiting the growth of certain microorganisms .
Applications De Recherche Scientifique
2-Chloro-5-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It has been studied for its potential as an antifungal and antibacterial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
2-Chloro-5-hydroxypyridine is a key component of the non-opioid analgesic agent ABT-594
Mode of Action
It is known to act as a donor ligand and exists in a zwitterionic form, ie, 5-chloropyridinium-2-olate in copper complexes . This suggests that it may interact with its targets through the donation of electrons, leading to changes in the biochemical pathways.
Biochemical Pathways
It has been used to study the effect of dicumarol on xanthine dehydrogenase and the mechanism of mitomycin c bioreduction by xanthine dehydrogenase . This suggests that it may have an impact on the pathways involving these enzymes.
Result of Action
Given its role in the non-opioid analgesic agent abt-594 , it is likely to have an analgesic effect, reducing pain signals at the molecular and cellular level.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-5-hydroxypyridine can be synthesized from 6-chloropyridin-3-ol. The synthesis involves the chlorination of 6-chloropyridin-3-ol using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions . Another method involves the reaction of 6-chloropyridin-3-ol with sulfuryl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The starting material, 6-chloropyridin-3-ol, is reacted with chlorinating agents like thionyl chloride or phosphorus oxychloride in industrial reactors. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chloro-5-pyridone.
Reduction: Reduction reactions can convert it to 2-chloro-5-aminopyridine.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-5-pyridone
Reduction: 2-Chloro-5-aminopyridine
Substitution: Various substituted pyridines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-hydroxypyridine: Similar structure but with the chlorine and hydroxyl groups in different positions.
2-Chloro-3-hydroxypyridine: Another isomer with the hydroxyl group at the 3-position
Uniqueness
2-Chloro-5-hydroxypyridine is unique due to its specific arrangement of chlorine and hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
6-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCOOWROABTXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356120 | |
| Record name | 2-Chloro-5-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41288-96-4 | |
| Record name | 2-Chloro-5-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-5-hydroxypyridine in pharmaceutical research?
A: this compound is a valuable building block in synthesizing various pharmaceutical compounds. Notably, it serves as a key starting material in producing ABT-594 [], a non-opioid analgesic, and ABT-724 [], highlighting its importance in developing novel therapeutics.
Q2: How does this compound influence fungal biology?
A: Research on Alternaria alternata, a citrus fungal pathogen, reveals that this compound significantly impacts fungal growth and development. The compound induces hypersensitivity in A. alternata mutants lacking specific Major Facilitator Superfamily (MFS) transporters like AaMFS19 [] and AaMFS54 []. These transporters are likely involved in cellular detoxification mechanisms, and their absence makes the fungus vulnerable to this compound.
Q3: Are there alternative synthesis routes for this compound?
A: Yes, researchers have explored alternative synthetic pathways for this compound. One approach involves synthesizing it from 3-iodo-6-chloropyridine []. Another method involves using this compound as a starting material in a multi-step synthesis to produce a key intermediate for a BTK inhibitor []. These explorations aim to improve yield, purity, and practicality compared to previous methods.
Q4: What is the role of this compound in studying stress response in fungi?
A: this compound serves as a valuable tool for investigating stress response mechanisms in fungi. Studies on Alternaria alternata demonstrate that the compound triggers responses mediated by mitogen-activated protein (MAP) kinases, histidine kinase, and the Yap1 transcription regulator []. This suggests that this compound might induce oxidative stress or disrupt cellular processes related to cell wall integrity, prompting a cascade of signaling events in the fungus.
Q5: Are there any insights into the potential environmental impact of this compound?
A5: While the provided research focuses on the compound's pharmaceutical and biological applications, it lacks specific details about its environmental impact and degradation pathways. Further investigation is needed to evaluate its ecotoxicological effects and develop strategies for mitigating any potential negative impacts on the environment.
Q6: How does this compound affect fungal virulence?
A: Studies show that this compound negatively affects the virulence of Alternaria alternata. Mutants lacking the AaMFS54 transporter, which exhibit increased sensitivity to this compound, display reduced virulence on citrus leaves []. This suggests that the compound might interfere with essential fungal mechanisms required for host infection or colonization.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


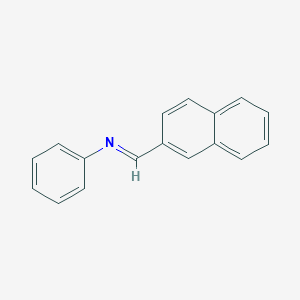
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)
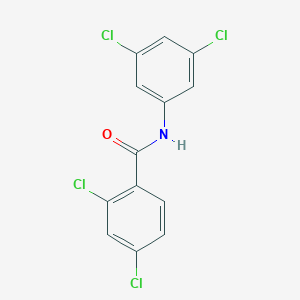
![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)
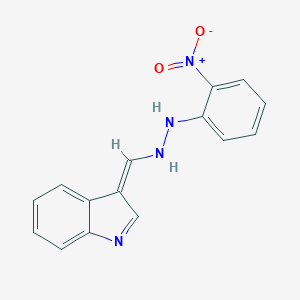
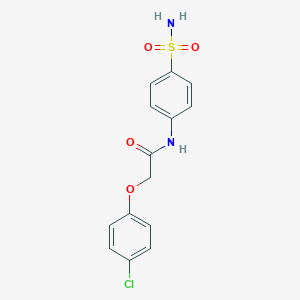

![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)
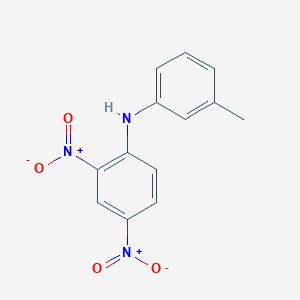
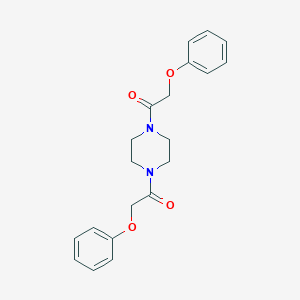
![2-[(2-Thienylmethylene)amino]phenol](/img/structure/B185637.png)
